![molecular formula C17H17NO5 B5822250 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, neurotoxicity, and inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the JNK pathway, which is involved in beta-amyloid-induced neurotoxicity. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against beta-amyloid-induced neurotoxicity, and the reduction of inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing more potent derivatives of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid that have improved therapeutic properties.
Méthodes De Synthèse
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 4-bromophenol to form 4-(4-methoxyphenoxy)phenol. This compound is then reacted with 4-aminobutanoyl chloride to form 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In inflammation research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-13-6-8-15(9-7-13)23-14-4-2-12(3-5-14)18-16(19)10-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWPVSRFIBMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

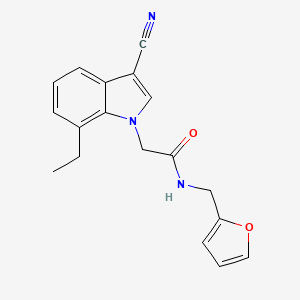
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
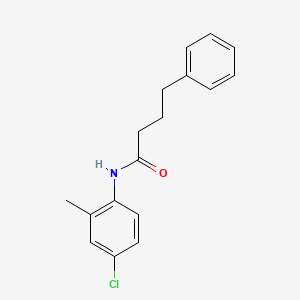
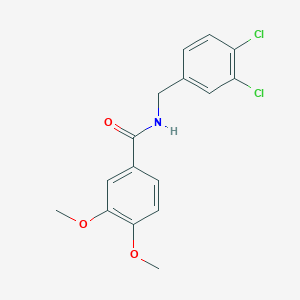

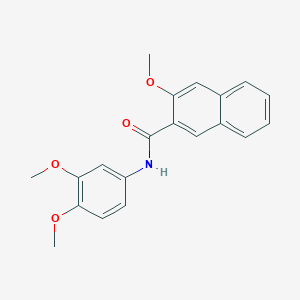
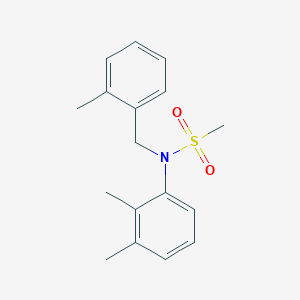
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)